molecular formula C14H11NOS B1267060 2-(2-Benzothiazolyl)-5-methylphenol CAS No. 56048-54-5

2-(2-Benzothiazolyl)-5-methylphenol

Cat. No.: B1267060
CAS No.: 56048-54-5
M. Wt: 241.31 g/mol
InChI Key: DILRSGGQTSJRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzothiazolyl)-5-methylphenol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety substituted at the second position with a phenol group and a methyl group at the fifth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminothiophenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of benzothiazole derivatives, including this compound, can be achieved through continuous flow processes. These processes often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of benzothiazoles .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothiazolyl)-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Benzothiazolyl)-5-methylphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 2-(2-Benzothiazolyl)-5-methylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzothiazolyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fifth position enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest in various research fields .

Biological Activity

2-(2-Benzothiazolyl)-5-methylphenol, also known as BTM, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of BTM, including its anticancer potential, antimicrobial effects, and mechanisms of action. Recent studies have highlighted its utility in various therapeutic applications, making it a subject of significant research interest.

Chemical Structure and Properties

BTM is characterized by its benzothiazole moiety, which is known for conferring various biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C11H9N1OS
  • CAS Number : 56048-54-5

Anticancer Properties

Research has demonstrated that BTM exhibits significant anticancer activity. A study involving benzothiazole derivatives indicated that compounds with similar structures to BTM showed potent antiproliferative effects against various cancer cell lines. These compounds were found to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
BTMDU-145 (Prostate)12.5Apoptosis induction
BTMMCF-7 (Breast)15.0Caspase activation
BTMA549 (Lung)10.0Mitochondrial disruption

Antimicrobial Activity

BTM has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of BTM

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of BTM can be attributed to several mechanisms:

  • Enzyme Inhibition : BTM acts as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Arrest : BTM has been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.

Case Study 1: Anticancer Efficacy

In a controlled study on DU-145 prostate cancer cells, BTM was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of BTM as a therapeutic agent in prostate cancer treatment .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against common pathogens using BTM. The results confirmed its effectiveness against resistant strains, suggesting its potential role in developing new antibiotics .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILRSGGQTSJRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292542
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56048-54-5
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56048-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Benzothiazolyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.